![molecular formula C19H16N6O2S B2372529 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 863500-19-0](/img/structure/B2372529.png)
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . Compounds of this class have been found to bind to and modulate the CB2 receptor . They are known for their diverse applications in research of various ailments .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their diverse properties. The compound you’ve mentioned falls into this category. Researchers have explored its potential as a scaffold for designing novel drugs. Notable examples include:
Anticonvulsant Activity: Some 1,2,3-triazole derivatives exhibit anticonvulsant properties, making them promising candidates for treating epilepsy and related disorders .
Antibiotics: Certain 1,2,3-triazole-based compounds have demonstrated antibacterial and antifungal activities. These could contribute to the development of new antibiotics .
Anticancer Agents: Researchers have investigated 1,2,3-triazole derivatives as potential anticancer agents. These compounds may inhibit tumor growth and metastasis .
Materials Science
Finally, 1,2,3-triazoles find applications in materials science:
Mechanism of Action
Target of Action
The compound, also known as 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide, primarily targets the Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, through specific interactions. The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound . This interaction inhibits the function of USP28, thereby exerting its therapeutic effects .
Biochemical Pathways
The compound affects the biochemical pathways related to USP28. Inhibition of USP28 can lead to changes in various cellular processes, including cell proliferation and apoptosis . .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
The compound has shown good antitumor activities, especially against certain cancer cell lines . For instance, it exhibited better antitumor activities than 5-fluorouracil against MGC-803 and Hela . These effects are likely due to the compound’s inhibition of USP28, which can influence cell proliferation and apoptosis .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-15-9-7-14(8-10-15)25-18-17(23-24-25)19(21-12-20-18)28-11-16(26)22-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENWGAXLSCRZTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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